molecular formula C6H5N2NaO5S B1583495 Sodium 4-Amino-3-nitrobenzenesulfonate CAS No. 5042-33-1

Sodium 4-Amino-3-nitrobenzenesulfonate

Cat. No. B1583495
CAS RN: 5042-33-1
M. Wt: 240.17 g/mol
InChI Key: SXTOGAIYFMTUAD-UHFFFAOYSA-M
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Description

Sodium 4-Amino-3-nitrobenzenesulfonate, also known as sodium 3-nitrosulfanilate or sodium 2-nitroaniline-4-sulfonate, is a chemical compound with the molecular formula C6H5N2NaO5S . Its molecular weight is approximately 240.2 .


Molecular Structure Analysis

The molecular structure of Sodium 4-Amino-3-nitrobenzenesulfonate consists of a sodium cation (Na+) and a 3-nitrobenzenesulphonate anion . The compound has a molecular weight of 240.17 g/mol .


Physical And Chemical Properties Analysis

Sodium 4-Amino-3-nitrobenzenesulfonate appears as a yellow crystalline powder . It is highly soluble in water, resulting in a clear solution . The compound has a molecular weight of 240.17 g/mol .

Scientific Research Applications

Synthesis and Preparation

  • The synthesis of sodium 4-amino-3-nitrobenzenesulfonate, a derivative of 4-amino-3-nitrobenzenesulfonic acid, involves the reaction of dilute sodium hydroxide solution on specific nitrobenzene compounds. This process highlights the compound's role in chemical synthesis and preparation (Rosevear & Wilshire, 1982).

Solubility and Phase Behavior

  • The solubility of sodium 4-nitrobenzenesulfonate in various solvent mixtures at different temperatures was studied, offering insights into its chemical properties and applications in purification processes (Li et al., 2012).
  • Research on the solid-liquid equilibria of sodium 3-nitrobenzenesulfonate and sodium 4-nitrobenzenesulfonate in water systems provides valuable data for understanding the compound's behavior in aqueous environments (Li et al., 2011).

Chemical Reactions and Properties

  • Studies on the reactions of amino groups with sodium 2, 4, 6-trinitrobenzenesulfonate reveal the compound's utility in determining amino group concentrations, indicating its role in analytical chemistry (Yamashina & Hirata, 1987).
  • The cleavage of 4-nitrobenzyl(α-amino)phosphonic acids in sodium hydroxide solutions, leading to the formation of azoxybenzene derivatives, demonstrates the compound's involvement in complex chemical transformations (Boduszek & Halama, 1998).

Applications in Material Science

  • Research on sodium ethene-bis-nitrobenzenesulfonate reveals its potential applications in photoluminescence and thermal properties, indicating possible uses in material science (Yu et al., 2012).

Safety And Hazards

Sodium 4-Amino-3-nitrobenzenesulfonate may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling .

properties

IUPAC Name

sodium;4-amino-3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTOGAIYFMTUAD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063686
Record name Benzenesulfonic acid, 4-amino-3-nitro-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-Amino-3-nitrobenzenesulfonate

CAS RN

5042-33-1
Record name Sodium 4-amino-3-nitrobenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005042331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-amino-3-nitro-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-amino-3-nitro-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-nitrosulphanilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 4-AMINO-3-NITROBENZENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NA Evans, J Rosevear, PJ Waters… - Polymer degradation and …, 1986 - Elsevier
… sodium 4-amino-3-nitrobenzenesulfonate as described previously, t9 A solution of this salt in hydrochloric acid (1M, 125 ml) was cooled below 0 C and treated dropwise with sodium …
Number of citations: 16 www.sciencedirect.com
S Anand, M Usha Rani - ChemPhotoChem - Wiley Online Library
… -phenyl)-vinyl]-1-methyl-pyridinium 2-Nitroaniline-4-sulfonate (DSNA) is obtained by taking an equimolar (1:1) ratio of DMSI and sodium 4-amino-3nitrobenzenesulfonate in separate …

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